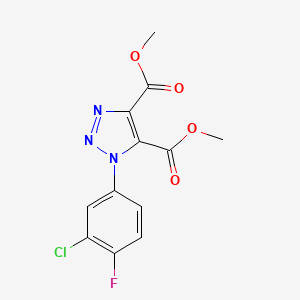
dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DCFTD) is an organic compound that is used as a starting material in the synthesis of a variety of molecules, including drugs and agrochemicals. DCFTD is a versatile reagent that can be used in a variety of synthetic methods, including the Ugi four-component reaction and the Biginelli reaction. DCFTD has also been used in the synthesis of biologically active compounds, such as antibiotics, and as a building block in the synthesis of polymers.
科学的研究の応用
Antifungal Applications
The compound has shown potential in the treatment of pulmonary aspergillosis , a respiratory illness caused by Aspergillus fungi . This application is particularly important for immunocompromised individuals who are at a higher risk of developing severe symptoms. The compound’s efficacy against antifungal-resistant strains of Aspergillus is a significant advancement in combating this evolving disease.
Tyrosinase Inhibition
In the field of dermatology and neurodegenerative diseases, this compound has been leveraged to identify inhibitors of tyrosinase, an enzyme implicated in melanin production . The inhibition of tyrosinase can lead to treatments for skin pigmentation disorders and potentially provide insights into neurodegenerative processes in diseases like Parkinson’s.
Antitubercular Agents
The structural motif of the compound has been utilized in synthesizing derivatives with antitubercular properties . These derivatives have been tested against Mycobacterium tuberculosis and have shown promising results, which is crucial given the rise of drug-resistant strains of tuberculosis.
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum . The development of new antibacterial agents is vital in the fight against antibiotic resistance.
Anti-inflammatory and Anticancer Properties
The compound’s derivatives have also been explored for their anti-inflammatory properties and potential as lung cancer cell growth inhibitors . This dual application could lead to the development of novel treatments for inflammation and cancer.
Metabotropic Glutamate Receptor Modulation
In neuroscience, derivatives of this compound have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is involved in Parkinson’s disease, and modulating it could lead to new therapeutic approaches for managing the disease.
特性
IUPAC Name |
dimethyl 1-(3-chloro-4-fluorophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-8(14)7(13)5-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQPIROJRNJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)F)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)
![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)
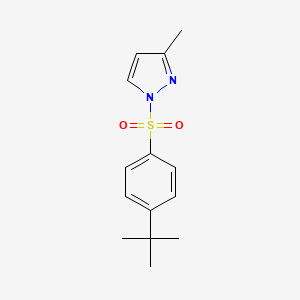
![4-[[(2-Methoxyacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)
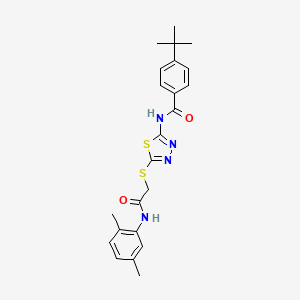
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)
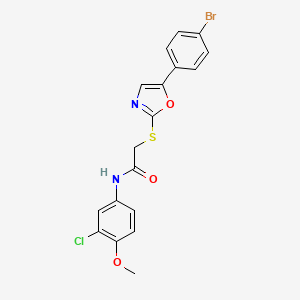
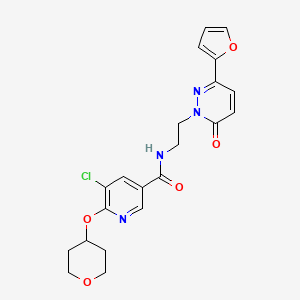
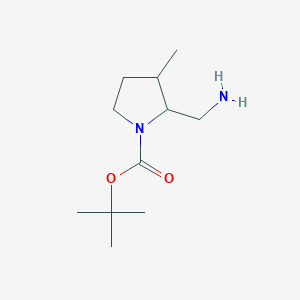
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)
![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)